molecular formula C13H11ClN2O2 B3341110 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide CAS No. 1019384-16-7

2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide

Cat. No.: B3341110
CAS No.: 1019384-16-7
M. Wt: 262.69 g/mol
InChI Key: BKEYNQQFXWKPRY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide
  • 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
  • 2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide

Uniqueness

2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially leading to improved pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-11-5-3-2-4-10(11)16-13(17)9-6-7-15-12(14)8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEYNQQFXWKPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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